Deseril -

Deseril

Catalog Number: EVT-1555653
CAS Number:
Molecular Formula: C21H27N3O2
Molecular Weight: 353.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(1-hydroxybutan-2-yl)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide is an ergoline alkaloid.
Source

Methysergide was first synthesized in the mid-20th century and has been utilized in clinical settings for managing headaches. Its development was part of a broader exploration of ergoline derivatives, which are known for their diverse pharmacological properties.

Classification
  • Chemical Class: Ergoline and Lysergamide derivatives
  • Therapeutic Class: Monoaminergic medications
  • Mechanism of Action: Serotonin receptor agonist/antagonist
Synthesis Analysis

Methods

The synthesis of methysergide involves complex multi-step processes typically starting from simpler ergoline derivatives. One common method includes the reaction of lysergic acid with appropriate amines to form various intermediates before arriving at the final product.

Technical Details

Molecular Structure Analysis

Structure

Methysergide has a complex molecular structure characterized by:

  • Molecular Formula: C21H27N3O2
  • Molar Mass: 353.466 g/mol

Data

The compound features multiple functional groups including hydroxyl, amine, and carboxamide groups, contributing to its pharmacological activity. The stereochemistry is also significant, with specific configurations impacting its receptor interactions.

Chemical Reactions Analysis

Reactions

Methysergide undergoes various chemical reactions that can influence its efficacy and metabolism:

  • Hydrolysis: Leading to the formation of methylergonovine, its major active metabolite.
  • Oxidation/Reduction: May occur under specific conditions affecting its stability.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors.

Mechanism of Action

Process

Methysergide functions primarily as a mixed agonist at serotonin receptors:

  • Serotonin Receptors: It exhibits varying affinities across different serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B).
  • Action: The compound modulates neurotransmitter release and influences vascular tone in cranial blood vessels.

Data

The pharmacodynamics involve complex interactions where methysergide can either activate or inhibit receptor activity depending on receptor subtype and concentration levels.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in a controlled environment.
  • pH Sensitivity: Stability can vary with pH changes in solution.

Relevant data indicate that methysergide's bioavailability is approximately 13%, largely due to first-pass metabolism into methylergonovine .

Applications

Scientific Uses

Methysergide has been used extensively in clinical research related to migraine treatment:

  • Clinical Trials: Evaluated for efficacy in migraine prophylaxis.
  • Research Studies: Investigated for potential roles in other headache disorders due to its serotonergic activity.

Despite its withdrawal from some markets, ongoing research may explore alternative applications or derivatives that retain therapeutic benefits while minimizing risks associated with long-term use.

Introduction to Deseril: Conceptual Foundations and Research Significance

Definition and Scope of Deseril in Academic Contexts

Deseril (methysergide) is a synthetic ergoline alkaloid derivative with the chemical name N-[(2S)-1-Hydroxybutan-2-yl]-1,6-dimethyl-9,10-didehydroergoline-8α-carboxamide and molecular formula C₂₁H₂₇N₃O₂. Its maleate salt form (C₂₅H₃₁N₃O₆, MW 469.5 g/mol) enhances stability for pharmaceutical use [2]. Structurally, it features:

  • A tetracyclic ergoline backbone with methyl modifications at N1 and C6 positions
  • A butanolamide substituent at C8 conferring unique receptor binding properties
  • Three defined stereocenters [(6aR,9R)-configuration] critical for bioactivity [1] [2]

As a serotonergic modulator, Deseril interacts primarily with 5-HT (serotonin) receptor subtypes, functioning as:

  • 5-HT₁B/₁D agonist (partial to full efficacy)
  • 5-HT₂A/₂B/₂C antagonist
  • α₂-adrenergic ligand (Ki = 88-106 nM) [1]

Its primary research significance lies in:

  • Migraine prophylaxis mechanisms: Modulation of cerebral vasoconstriction and neurogenic inflammation
  • Carcinoid syndrome applications: Control of serotonin-mediated diarrhea
  • Neuropharmacological tool: Elucidating serotonin receptor functions in CNS disorders [1]

Table 1: Fundamental Chemical Characteristics of Deseril

PropertyValue
IUPAC Name(6aR,9R)-N-[(2S)-1-Hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide
Molecular Formula (Base)C₂₁H₂₇N₃O₂
Molecular Weight353.466 g/mol
CAS Registry Number129-49-7 (maleate salt)
Stereochemical Configuration(6aR,9R) with S-configuration at butanolamide chain
Primary Pharmacological ClassSerotonin receptor modulator

Historical Evolution of Deseril Research

Deseril's development reflects three distinct eras in pharmacology:

1950s-1960s: Discovery and Clinical Introduction

  • 1958: First described as UML-491 by Sandoz Laboratories as a serotonin antagonist [1]
  • 1960: Marketed as Sansert for migraine prophylaxis and carcinoid syndrome
  • 1966: Cardiac valvulopathy risks identified with long-term use, prompting restrictive prescribing [1]

1980s-1990s: Mechanistic Reevaluation

  • 1989: Identification as a prodrug with methylergometrine established as the primary active metabolite (plasma concentrations 10× higher than parent compound) [1] [5]
  • 1990s: Market withdrawal in US/Canada due to fibrosis risks, though retained in Europe for refractory cases [1]

2000s-Present: Targeted Reappraisal

  • 2016: European Medicines Agency reaffirmed utility for refractory cluster headaches after International Headache Society survey (79.8% of specialists supported availability) [1]
  • 2020s: Research focus shifted to:
  • 5-HT₂B receptor antagonism for fibrotic side effect mitigation
  • Potential applications in serotonin syndrome management [1]

Table 2: Key Historical Milestones in Deseril Research

YearMilestoneResearch Impact
1958First synthesis and characterizationEstablished chemical foundation
1960Initial FDA approval (Sansert®)Validated clinical efficacy in migraine
1989Prodrug mechanism discoveryRedefined metabolic activation pathway
1990Withdrawal from US/Canadian marketsHeightened safety scrutiny for ergot alkaloids
2016EMA/IHS position paper on therapeutic necessitySecured niche status for refractory headaches

Theoretical Frameworks Underpinning Deseril Studies

Deseril's pharmacology is interpreted through three complementary theoretical lenses:

Receptor Selectivity FrameworkDeseril exhibits complex polypharmacology validated through radioligand binding studies:

Agonist Actions:  - 5-HT₁B (Ki = 2.5-162 nM, full agonist)  - 5-HT₁F (Ki = 34 nM, full agonist)  - 5-HT₁A (Ki = 14-25 nM, 89% efficacy → partial agonist)  Antagonist Actions:  - 5-HT₂A (Ki = 1.6-104 nM, silent antagonist)  - 5-HT₂B (Ki = 0.1-150 nM, silent antagonist)  - 5-HT₂C (Ki = 0.95-4.5 nM, silent antagonist)  

This bifunctional activity profile enables simultaneous blockade of vasodilatory 5-HT₂ receptors while activating vasoconstrictive 5-HT₁ receptors, reconciling its migraine efficacy [1].

Metabolic Activation FrameworkDeseril functions as a precursor molecule undergoing hepatic N-demethylation to methylergometrine, which exhibits:

  • 10-fold higher 5-HT₁B/₁D binding affinity
  • Broader serotonergic receptor engagement
  • Psychedelic effects at high doses via 5-HT₂A activation [1]The metabolic shift explains observed clinical effects despite Deseril's moderate intrinsic activity at key receptors.

Evolutionary Pharmacology PerspectiveAs an ergot alkaloid derivative, Deseril exemplifies biologically pre-validated scaffolds:

  • Ergot compounds evolved in fungi (Claviceps spp.) as defense molecules
  • Structural similarity to monoamine neurotransmitters enables human receptor interactions
  • >50% of modern drugs originate from natural product inspirations [8] [9]This framework positions Deseril within natural product drug discovery paradigms, explaining its high target affinity despite synthetic origin.

Properties

Product Name

Deseril

IUPAC Name

N-(1-hydroxybutan-2-yl)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C21H27N3O2/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26)

InChI Key

KPJZHOPZRAFDTN-UHFFFAOYSA-N

SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C

Synonyms

1-methyl-d-lysergic acid butanolamide
1-methyllysergic acid butanolamide
1-methyllysergic acid butanolamide tartrate, (R-(R*,R*))-(8beta)-isome

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.